![molecular formula C21H25N5O2 B3024044 tert-Butyl 4-(5-cyano-[2,2'-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate CAS No. 946386-00-1](/img/structure/B3024044.png)
tert-Butyl 4-(5-cyano-[2,2'-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate
Overview
Description
tert-Butyl 4-(5-cyano-[2,2’-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate: is a complex organic compound that belongs to the class of bipyridine derivatives This compound is known for its unique structural features, which include a bipyridine core substituted with a cyano group and a diazepane ring
Preparation Methods
The synthesis of tert-Butyl 4-(5-cyano-[2,2’-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the bipyridine core: The bipyridine core is synthesized through a coupling reaction of pyridine derivatives.
Introduction of the cyano group: The cyano group is introduced via a nucleophilic substitution reaction.
Formation of the diazepane ring: The diazepane ring is formed through a cyclization reaction involving appropriate precursors.
tert-Butyl protection: The final step involves the protection of the carboxylate group with a tert-butyl group to yield the desired compound
Chemical Reactions Analysis
tert-Butyl 4-(5-cyano-[2,2’-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or potassium cyanide
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 4-(5-cyano-[2,2’-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-cyano-[2,2’-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bipyridine core allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. The cyano group and diazepane ring contribute to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-(5-cyano-[2,2’-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate include:
4,4’-Di-tert-butyl-2,2’-bipyridine: This compound lacks the cyano group and diazepane ring, making it less versatile in terms of chemical reactivity and biological activity.
4,4’-Dimethoxy-2,2’-bipyridine: This compound has methoxy groups instead of tert-butyl and cyano groups, which alters its electronic properties and reactivity.
4,4’,4’‘-Tri-tert-butyl-2,2’6’,2’'-terpyridine: This compound has an extended bipyridine core with additional tert-butyl groups, making it bulkier and potentially more selective in its interactions .
The uniqueness of tert-Butyl 4-(5-cyano-[2,2’-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate lies in its combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-(3-cyano-6-pyridin-2-ylpyridin-2-yl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-21(2,3)28-20(27)26-12-6-11-25(13-14-26)19-16(15-22)8-9-18(24-19)17-7-4-5-10-23-17/h4-5,7-10H,6,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBPMBYXDDZUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC(=N2)C3=CC=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


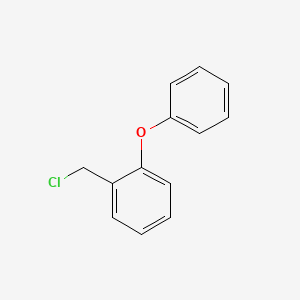
![[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene](/img/structure/B3023969.png)
![[(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene](/img/structure/B3023970.png)

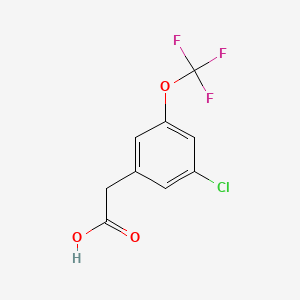
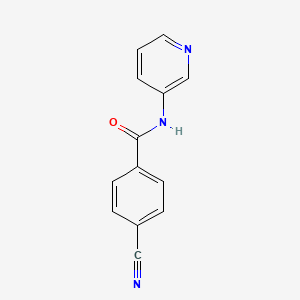
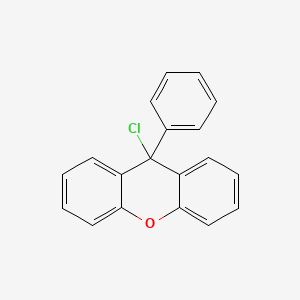
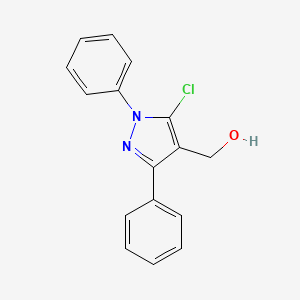
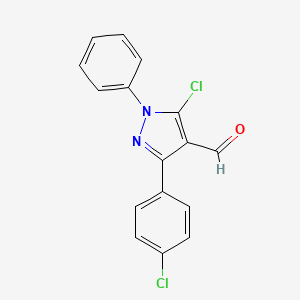

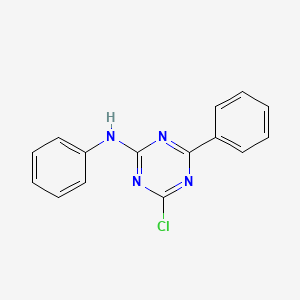
![N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide](/img/structure/B3023982.png)

![[1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B3023984.png)
